molecular formula C19H23NO2S2 B2675669 2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide CAS No. 2380190-21-4

2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide

Cat. No.: B2675669
CAS No.: 2380190-21-4
M. Wt: 361.52
InChI Key: DWTCDISZDIOHRS-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is a complex organic compound that features a thiophene ring, a cyclopentylsulfanyl group, and a hydroxyphenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the cyclopentylsulfanyl and hydroxyphenylethyl groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic systems .

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring and other functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain kinases or modulate receptor activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylsulfanyl group and the hydroxyphenylethyl moiety, along with the thiophene ring, makes this compound particularly interesting for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c21-17(12-20-19(22)13-24-16-4-1-2-5-16)14-7-9-15(10-8-14)18-6-3-11-23-18/h3,6-11,16-17,21H,1-2,4-5,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCDISZDIOHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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